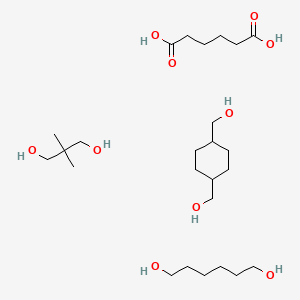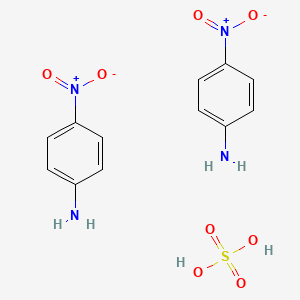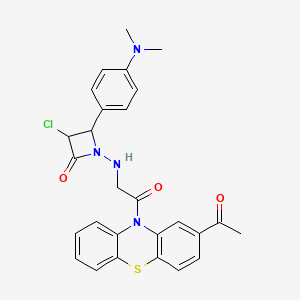
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of hydroxyl and methoxy groups through specific reactions such as hydroxylation and methylation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in overall structure and biological activity.
Fluticasone propionate: Contains similar functional groups but is used primarily as a corticosteroid.
Uniqueness
Prosta-5,13-dien-1-amide, 9,11-dihydroxy-15-methoxy-, (5Z,9alpha,11alpha,13E,15S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
170753-89-6 |
|---|---|
Formule moléculaire |
C21H37NO4 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-methoxyoct-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C21H37NO4/c1-3-4-7-10-16(26-2)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(22)25/h5,8,13-14,16-20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H2,22,25)/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 |
Clé InChI |
JDVFJMFCBMEFMV-NVRZHKMMSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N)O)O)OC |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


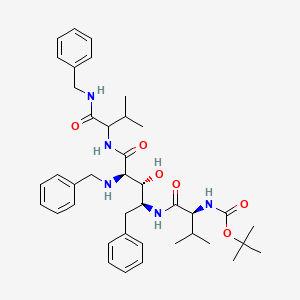

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
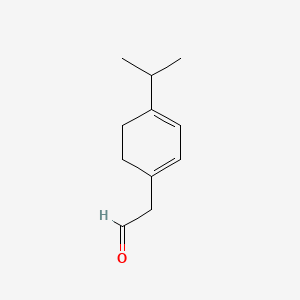
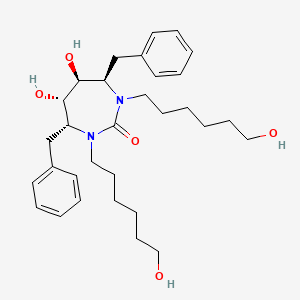

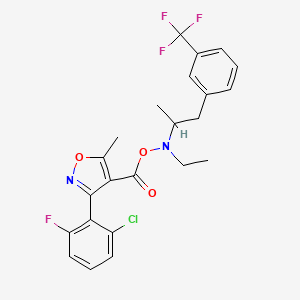
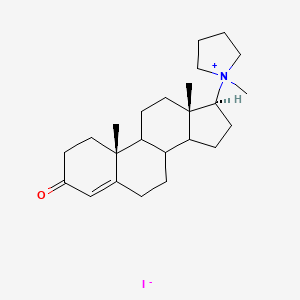
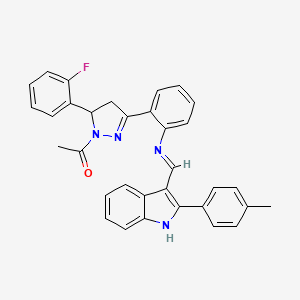
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
